4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom attached to the pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of the bromine atom and the dione functionality makes this compound a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2,3-dione. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dione functionality can be reduced to the corresponding diol or oxidized to form more complex structures.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Reduced or oxidized forms of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is primarily related to its ability to inhibit specific enzymes or proteins. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the dione functionality but shares the brominated pyrrolo[2,3-b]pyridine core.
1H-pyrrolo[2,3-b]pyridine-2,3-dione: Similar structure without the bromine atom.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of the bromine atom and the dione functionality, which provides distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
Molecular Formula |
C7H3BrN2O2 |
---|---|
Molecular Weight |
227.01 g/mol |
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-2-9-6-4(3)5(11)7(12)10-6/h1-2H,(H,9,10,11,12) |
InChI Key |
NXSOASIUUPPXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.